molecular formula C20H23N3O2S B2839442 1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone CAS No. 384798-73-6

1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone

Cat. No.: B2839442
CAS No.: 384798-73-6
M. Wt: 369.48
InChI Key: FUZVWVMNIKUTJW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoline class of heterocycles, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its structure includes:

  • 4-Methoxyphenyl group: Enhances lipophilicity and electron-donating properties.
  • Pyrrolidin-1-yl ethanone moiety: Introduces steric bulk and hydrogen-bonding capabilities.

Pyrazoline derivatives are pharmacologically significant, with reported activities including antitumor, antimicrobial, and antidepressant effects . The synthesis typically involves cyclization of α,β-unsaturated ketones with hydrazine derivatives under acidic or basic conditions .

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-25-16-8-6-15(7-9-16)18-13-17(19-5-4-12-26-19)21-23(18)20(24)14-22-10-2-3-11-22/h4-9,12,18H,2-3,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZVWVMNIKUTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CN3CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name / ID Substituents Key Structural Features Biological Activity Reference
Target Compound 4-methoxyphenyl, thiophen-2-yl, pyrrolidinyl ethanone Balanced lipophilicity and electronic effects Under investigation; expected antitumor/antidepressant N/A
1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone 4-hydroxyphenyl, piperidinyl ethanone Hydroxyl group increases polarity; piperidine enhances basicity Not reported; potential solubility differences
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole 4-methoxyphenyl, benzothiazole Benzothiazole adds rigidity and planar structure Antitumor, antidepressant
2-(5-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)phenol 4-fluorophenyl, phenolic -OH Fluorine improves metabolic stability; phenolic -OH aids in binding Anticancer (hypothesized)
1-{5-[4-(Hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone Hexyloxy-phenyl, acetyl Long alkyl chain increases lipophilicity Crystal packing stabilized via C-H···π interactions

Pharmacological Implications

  • Electron-Donating Groups : The 4-methoxyphenyl group in the target compound likely improves membrane permeability compared to hydroxyl analogs (e.g., ), which may enhance bioavailability.
  • Pyrrolidinyl vs. Piperidinyl : Pyrrolidine’s smaller ring size reduces steric hindrance compared to piperidine (), possibly improving target engagement.

Physicochemical and Crystallographic Properties

  • Crystal Packing : The hexyloxy derivative () exhibits weak C-H···π interactions, while the target compound’s pyrrolidinyl group may favor hydrogen bonding or van der Waals interactions.
  • Planarity : Benzothiazole-containing compounds () adopt near-planar conformations, whereas bulkier substituents (e.g., pyrrolidinyl) could introduce torsional strain.

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